![molecular formula C17H13F3O3S B3040970 3-[3-(1,3-Dioxolan-2-yl)-2-thienyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 256353-55-6](/img/structure/B3040970.png)

3-[3-(1,3-Dioxolan-2-yl)-2-thienyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one

Overview

Description

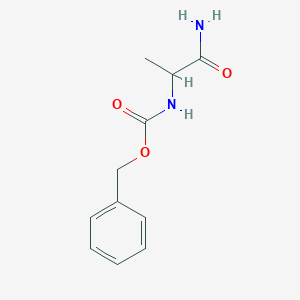

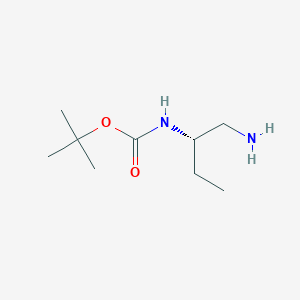

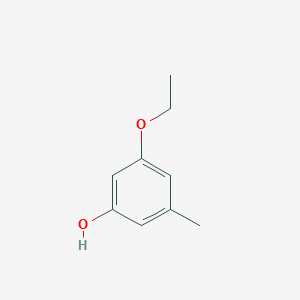

The compound “3-[3-(1,3-Dioxolan-2-yl)-2-thienyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one” has the molecular formula C17H13F3O3S and a molecular weight of 354.34 . It is a synthetic organic compound .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,3-dioxolane ring, a thiophene ring, and a trifluoromethylphenyl group . The exact 3D structure could not be found in the available resources.Scientific Research Applications

Liquid Crystals

Azoxybenzenes, including our compound, find use as liquid crystals . These materials are essential in display technologies, such as LCD screens. Their ability to switch between different molecular orientations under an electric field makes them valuable for creating high-resolution images.

Biological Activities

The compound displays diverse biological activities. It acts as an insecticide and a plant growth stimulator . Researchers explore its potential in agriculture and pest control. Additionally, its ligand properties contribute to the preparation of coordination polymers.

Polyvinyl Chloride Stabilizers

Azoxybenzenes serve as stabilizers in polyvinyl chloride (PVC) formulations . PVC is widely used in construction, packaging, and medical devices. Our compound’s stabilizing effect enhances PVC’s durability and resistance to degradation.

Fine Organic Synthesis

The azoxy group’s reactivity allows it to be a building block in fine organic synthesis . Researchers use it to construct complex molecules. Its versatility makes it valuable for designing novel compounds.

Reduction of Nitro Compounds

Our compound can be synthesized by reducing 2-(4-nitrophenyl)-1,3-dioxolane using glucose as an eco-friendly reductant . This method avoids toxic reagents and provides a greener approach to compound synthesis.

Fluorescent Probes and Antitumor Agents

Beyond its core structure, derivatives of our compound have diverse applications. For instance:

properties

IUPAC Name |

(E)-3-[3-(1,3-dioxolan-2-yl)thiophen-2-yl]-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3O3S/c18-17(19,20)12-3-1-2-11(10-12)14(21)4-5-15-13(6-9-24-15)16-22-7-8-23-16/h1-6,9-10,16H,7-8H2/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTDQOJHSWOWPF-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(SC=C2)C=CC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(O1)C2=C(SC=C2)/C=C/C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(1,3-Dioxolan-2-yl)-2-thienyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid](/img/structure/B3040893.png)

![9-Chloro-2,4-dimethyl-7-(trifluoromethyl)pyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B3040897.png)